1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Description
1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a urea derivative featuring a 3-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a 4-methylpiperazine moiety. This scaffold is characteristic of kinase inhibitors, where the urea group often mediates hydrogen bonding with target enzymes, while the aromatic and heterocyclic components modulate selectivity and pharmacokinetics . The compound’s methoxy group enhances solubility, and the methylpiperazine moiety contributes to basicity, influencing cellular uptake and receptor interactions.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22-6-8-23(9-7-22)16-18-11-14(12-19-16)21-17(24)20-13-4-3-5-15(10-13)25-2/h3-5,10-12H,6-9H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKCZLODSBZICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{17}H_{22}N_{4}O_{2}
- Molecular Weight : 318.39 g/mol
The presence of the methoxy group and the piperazine moiety contributes to its pharmacological profile, enhancing its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 0.46 µM
- HCT116 (colon cancer) : IC50 = 0.39 µM
- NCI-H460 (lung cancer) : IC50 = 0.03 µM
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways involved in tumor growth and proliferation .
The precise mechanism by which 1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea exerts its anticancer effects appears to involve:
- Inhibition of Kinases : The compound has shown promise as a selective inhibitor of PLK4 (Polo-like kinase 4), which is crucial for cell division and is often overexpressed in various cancers .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a pro-apoptotic effect that could be beneficial in cancer therapy .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 (lung cancer) | 49.85 | Induction of apoptosis |
| Li et al. | MCF-7 (breast cancer) | 0.46 | Aurora-A kinase inhibition |
| Wang et al. | HCT116 (colon cancer) | 0.39 | Cell cycle arrest |
These studies collectively underscore the compound's potential as a lead candidate for further development in anticancer drug discovery.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic evaluations indicate that 1-(3-Methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea exhibits favorable drug-like properties:
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The following table highlights key structural variations and their implications:
Substituent Effects on Activity
- Methoxy vs. Fluoro/Methyl Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, favoring hydrogen bonding with polar residues in kinase active sites.
- Piperazine Substitutions : Replacing 4-methylpiperazine (target) with 4-phenylpiperazine () increases steric bulk and lipophilicity, likely altering off-target selectivity. The phenyl group may reduce solubility but improve blood-brain barrier penetration.
- Core Heterocycles: Pyrimidine (target) vs. pyrazolo-pyrimidine () or dihydroindeno-pyrazole () cores influence conformational flexibility. Bicyclic systems (e.g., dihydroindeno-pyrazole) may restrict rotation, enhancing binding specificity.
Pharmacological and Computational Insights
- Kinase Inhibition: Urea derivatives commonly target kinases (e.g., JAK2, EGFR). The target compound’s methylpiperazine may favor interactions with ATP-binding pockets, whereas the dihydroindeno-pyrazole in could inhibit cyclin-dependent kinases (CDKs) .
- Computational Predictions : Molecular dynamics simulations suggest that substituents like trifluoromethylthio () alter binding free energy by stabilizing hydrophobic pockets, while methoxy groups (target) improve solvation .
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